molecular formula C17H19Cl2N3O3S2 B11012127 {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone

{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone

Cat. No.: B11012127
M. Wt: 448.4 g/mol
InChI Key: PHNQIQBJUGLYCL-UHFFFAOYSA-N
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Description

{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is a complex organic compound that features a combination of sulfonyl, piperazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the thiazole moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .

Biology

Biologically, this compound has been studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for the development of new antibiotics .

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections. Its unique mechanism of action and low toxicity profile make it a promising candidate for drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets. The compound binds to bacterial cell membranes, disrupting their integrity and leading to cell lysis. This action is facilitated by the sulfonyl and thiazole groups, which enhance the compound’s affinity for membrane components .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
  • {4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone

Uniqueness

Compared to similar compounds, {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone exhibits unique properties due to the presence of the chlorophenyl and thiazole groups. These groups enhance its reactivity and biological activity, making it more effective in its applications .

Properties

Molecular Formula

C17H19Cl2N3O3S2

Molecular Weight

448.4 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C17H19Cl2N3O3S2/c1-11(2)15-14(20-17(19)26-15)16(23)21-7-9-22(10-8-21)27(24,25)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3

InChI Key

PHNQIQBJUGLYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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